Dibenzylamine hydrochloride
Description
Historical Context and Evolution of Dibenzylamine (B1670424) Hydrochloride in Organic Synthesis
The parent compound, dibenzylamine, has been a known chemical entity for a considerable time, with its synthesis and basic properties well-established. chemicalbook.com Historically, the synthesis of dibenzylamine has been achieved through methods like the reaction of benzyl (B1604629) chloride with ammonia (B1221849) or the reductive amination of benzaldehyde (B42025). google.comchemicalbook.com The formation of dibenzylamine hydrochloride is a straightforward acid-base reaction, converting the oily dibenzylamine into a more stable, crystalline solid that is easier to handle and store. nih.govchemicalbook.com
The evolution of dibenzylamine and its hydrochloride salt in organic synthesis is closely tied to the development of new synthetic methodologies. For instance, reductive amination, a cornerstone of amine synthesis, often utilizes dibenzylamine as a secondary amine source. chemistry-online.com This reaction is crucial in the pharmaceutical industry for creating complex amines. chemistry-online.com Furthermore, dibenzylamine has been instrumental in the development of catalysts and as a ligand in transition metal-catalyzed reactions. Amides derived from dibenzylamine are also valuable intermediates in organic synthesis. wikipedia.org
Academic Significance and Interdisciplinary Research Trajectories of this compound
The academic significance of this compound extends beyond its role as a synthetic intermediate. Its derivatives have been the subject of extensive research in medicinal chemistry. For example, N-(2-Chloroethyl)this compound, also known as Dibenamine, was one of the first alpha-adrenergic blocking agents to be studied. smolecule.commedchemexpress.com Although it is no longer in clinical use due to its non-selective nature, its historical importance in the development of adrenergic receptor antagonists is undeniable. smolecule.com
The unique structure of the dibenzyl group has also made it a focus in the study of molecular interactions. Research into molecularly imprinted polymers has used dibenzylamine as a model template to understand binding strength and selectivity, which has implications for the development of highly specific sensors and separation media. researchgate.net Furthermore, benzylamine (B48309) derivatives, a class to which dibenzylamine belongs, have been investigated for their potential in treating a range of diseases, including cancer and neurodegenerative disorders. frontiersin.orgnih.gov
Current Research Frontiers and Strategic Objectives for this compound Studies
Current research involving this compound and its parent compound is multifaceted. In materials science, there is interest in using dibenzylamine derivatives as building blocks for functional materials, including polymers and organic frameworks. ambeed.com The compound and its derivatives are also being explored as corrosion inhibitors and as brighteners in electroplating processes.
A significant area of ongoing research is the development of novel therapeutic agents. Scientists are designing and synthesizing new dibenzylamine derivatives with specific biological activities. google.com For instance, research has focused on creating derivatives that can act as inhibitors for specific enzymes or as ligands for particular receptors, with potential applications in treating tuberculosis and other infectious diseases. openmedicinalchemistryjournal.comresearchgate.net The strategic objectives of these studies include enhancing the potency and selectivity of these compounds while minimizing potential off-target effects.
Another frontier is the use of dibenzylamine in the synthesis of complex natural products and other biologically active molecules. Its role as a protecting group for amines and its utility in directing group-assisted reactions make it a valuable tool for synthetic chemists. The development of more efficient and sustainable methods for the synthesis of dibenzylamine and its derivatives is also an active area of investigation. google.comresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆ClN | nih.gov |
| Molecular Weight | 233.74 g/mol | nih.govspectrabase.com |
| Appearance | White to off-white crystalline powder | smolecule.com |
| Melting Point | 260-262 °C | spectrabase.com |
| CAS Number | 20455-68-9 | nih.govwikipedia.org |
| IUPAC Name | N-benzyl-1-phenylmethanamine;hydrochloride | nih.gov |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Source |
| ¹³C NMR | Spectra available for analysis. | spectrabase.com |
| FTIR | Spectra available for analysis. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzyl-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUMNQFVAMSSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942629 | |
| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20455-68-9 | |
| Record name | Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20455-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.834 | |
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| Record name | DIBENZYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668U27NZZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Transformation Mechanisms of Dibenzylamine Hydrochloride
Mechanistic Investigations of Nucleophilic and Electrophilic Reactions Involving Dibenzylamine (B1670424) Hydrochloride
The fundamental reactivity of dibenzylamine stems from the nucleophilicity of the nitrogen atom. masterorganicchemistry.com In its protonated hydrochloride form, the lone pair is unavailable, rendering it non-nucleophilic. However, upon deprotonation with a base, the resulting free dibenzylamine is a potent nucleophile, readily participating in reactions with a wide array of electrophiles. masterorganicchemistry.com The nucleophilicity of secondary amines like dibenzylamine is generally greater than that of primary amines or ammonia (B1221849) due to the electron-donating inductive effect of the alkyl (in this case, benzyl) groups. masterorganicchemistry.com
Mechanistic studies show that dibenzylamine engages in nucleophilic substitution and addition reactions. For instance, in asymmetric nucleophilic substitution reactions with α-bromoamides, dibenzylamine attacks the electrophilic carbon center bearing the halogen, leading to the formation of a new C-N bond. nih.gov The pathway for this transformation can involve a dynamic kinetic resolution, efficiently transferring the chiral information from a precursor to the newly formed stereocenter. nih.gov
Dibenzylamine can also act as an external nucleophile in ring-opening reactions of strained cyclic systems. uoguelph.ca In the rhodium-catalyzed reaction with certain oxabenzonorbornadiene derivatives, one enantiomer may undergo intramolecular cyclization while the other reacts with the external dibenzylamine nucleophile. uoguelph.ca
While primarily nucleophilic, dibenzylamine can be a precursor to electrophilic species. Oxidation at the benzylic position can lead to the formation of an iminium ion, which is a powerful electrophile. acs.org This transformation is crucial in processes like N-debenzylation reactions. acs.org
C-N Coupling Reactions Utilizing Dibenzylamine Hydrochloride (e.g., Buchwald-Hartwig Type)
This compound is a suitable precursor for the amine component in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. libretexts.org This reaction forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. organic-chemistry.org The active catalytic cycle typically involves a Pd(0) species. libretexts.org
The generalized mechanism for the Buchwald-Hartwig amination with a secondary amine like dibenzylamine is as follows:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. libretexts.org
Amine Coordination & Deprotonation : The secondary amine (dibenzylamine, after in-situ neutralization) coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex. libretexts.orgresearchgate.net
Reductive Elimination : This is the product-forming step where the aryl group and the amido ligand are eliminated from the palladium center, forming the desired N-aryl-dibenzylamine product and regenerating the Pd(0) catalyst. libretexts.orgresearchgate.net
The choice of ligand on the palladium catalyst is critical for the reaction's success, influencing the rates of oxidative addition and reductive elimination. wiley.com Both monodentate and bidentate phosphine (B1218219) ligands have been successfully employed for coupling secondary amines. wiley.com High-throughput experimentation has been used to optimize conditions such as the base, solvent, and catalyst system for challenging substrates. purdue.edu
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd2(dba)3 | dppf | NaOt-Bu | Toluene (B28343) | Aryl Bromides | wiley.com |
| Pd(OAc)2 | PPh3 | Not Specified | Toluene | 2-Bromoaniline derivatives | wiley.com |
| [Pd(allyl)Cl]2 | AdBippyPhos | KOPh | Not Specified | Aryl Bromides/Chlorides | researchgate.net |
| PdCl2(P(o-Tolyl)3)2 | P(o-Tolyl)3 | Not Specified | Toluene | Aryl Bromides | libretexts.org |
Multicomponent Reactions Incorporating Dibenzylamine (e.g., with Acetals and Alkynes)
Dibenzylamine is an effective amine component in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. A notable example is the indium-catalyzed reaction of acetals, dibenzylamine, and terminal alkynes to synthesize propargylamines. researchgate.netuc.pt
In this transformation, the Lewis acidic indium(III) chloride catalyst is believed to serve a dual role. researchgate.net It first facilitates the in-situ deprotection of the acetal (B89532) to generate a more reactive aldehyde. uc.pt The catalyst then promotes the condensation of the aldehyde with dibenzylamine to form a key iminium ion intermediate. researchgate.netresearchgate.net Simultaneously, the indium catalyst may activate the alkyne's C(sp)-H bond, forming an indium acetylide species. researchgate.net The nucleophilic acetylide then attacks the electrophilic iminium ion to yield the final propargylamine (B41283) product. researchgate.netuc.pt
The reaction is efficient for a range of substrates, including both acyclic and cyclic acetals, although yields may be lower with the latter. uc.pt
| Acetal | Alkyne | Amine | Catalyst | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde (B42025) dimethyl acetal | Phenylacetylene | Dibenzylamine | InCl3 | 92 |
| Benzaldehyde dimethyl acetal | 4-Ethynyltoluene | Dibenzylamine | InCl3 | 90 |
| Benzaldehyde dimethyl acetal | 1-Ethynylcyclohexene | Dibenzylamine | InCl3 | 85 |
| 4-Chlorobenzaldehyde dimethyl acetal | Phenylacetylene | Dibenzylamine | InCl3 | 92 |
| 1,3-Dioxolane | Phenylacetylene | Dibenzylamine | InCl3 | 75 |
¹Data sourced from Zhang et al. (2013). researchgate.net
Role of Iminium Ion Intermediates in this compound Transformations
Iminium ions are crucial electrophilic intermediates in many transformations involving dibenzylamine. acs.org An iminium ion is formed by the condensation of a secondary amine, such as dibenzylamine, with a carbonyl compound (aldehyde or ketone) or its equivalent, like an acetal. researchgate.netrsc.org The reaction is typically acid-catalyzed, which facilitates the dehydration of the initial hemiaminal intermediate. acs.org
In the context of the multicomponent reaction described previously (Section 3.3), the reaction between an aldehyde (generated from an acetal) and dibenzylamine, catalyzed by InCl₃, produces a dibenzyliminium ion. researchgate.netuc.pt This intermediate has been identified as key to the reaction's success. researchgate.netresearchgate.net The electrophilicity of the iminium carbon is significantly higher than that of the parent aldehyde's carbonyl carbon, making it susceptible to attack by weak nucleophiles like metal acetylides. researchgate.net
Iminium ion intermediates derived from dibenzylamine are also implicated in other processes. For instance, in certain N-debenzylation reactions using reagents like trichloroisocyanuric acid, oxidation at the benzyl (B1604629) position is proposed to form an iminium ion. acs.org This intermediate can then be trapped by intramolecular nucleophiles or undergo further reactions. acs.org The formation of iminium ions is a general strategy in organic synthesis to activate carbonyl compounds for various C-C and C-heteroatom bond-forming reactions. acs.orgtdx.cat
Rearrangement and Ring-Opening Reactions of this compound Derivatives
Derivatives of dibenzylamine can participate in or mediate various rearrangement and ring-opening reactions, leveraging either the nucleophilicity of the nitrogen or the reactivity of intermediates formed from it.
Ring-Opening Reactions:
Dibenzylamine can act as a nucleophile to induce the ring-opening of strained heterocycles. thieme-connect.com For example, it has been used as an external nucleophile in the palladium-catalyzed ring-opening of bridgehead-substituted oxabenzonorbornadienes. uoguelph.ca
Asymmetric ring-opening of α-lactams (aziridinones) with nucleophiles like dibenzylamine can produce peptide analogues, where the nucleophilic attack occurs at a carbonyl carbon or the α-carbon. nih.gov
Rearrangement Reactions:
The uc.ptresearchgate.net-Meisenheimer rearrangement is a sigmatropic rearrangement of allylic amine N-oxides. A derivative, such as an N-allyl-N-benzyl-amine N-oxide, could undergo this reaction to form a chiral tertiary alcohol. acs.org In one study, an allylic amine N-oxide was found to direct epoxidation, and subsequent treatment led to the formation of cyclic ether amine N-oxides. acs.org
The Cloke-Wilson rearrangement involves the ring expansion of cyclopropyl (B3062369) imines or ketones to form five-membered heterocycles like pyrrolines or furans. rsc.org While not directly citing dibenzylamine, the formation of an N-cyclopropylimine from a cyclopropyl aldehyde and dibenzylamine would create a substrate poised for this type of thermal or acid-catalyzed rearrangement. rsc.org
Iminium ions derived from dibenzylamine derivatives can undergo rearrangement. For example, during the oxidation of certain dibenzylamine derivatives with TCCA, an intermediate iminium ion is trapped intramolecularly, leading to a rearranged product after subsequent oxidation or shifts. acs.org
Catalytic Applications and Mechanistic Insights of Dibenzylamine Hydrochloride in Organic Synthesis
Dibenzylamine (B1670424) Hydrochloride as an Organocatalyst in Stereoselective Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful tool in asymmetric synthesis. mdpi.com Within this context, chiral amines, including derivatives of dibenzylamine, are pivotal. These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, enabling highly stereoselective bond formations. researchgate.net
One of the primary applications of chiral amine organocatalysts is in executing stereoselective reactions. mdpi.com For instance, a dibenzylamine/ammonium (B1175870) moiety can be incorporated into a larger catalytic framework, such as a dibenzo-24-crown-8 (B80794) macrocycle with a triazolium ring, to create a switchable catalyst. mdpi.com Such a catalyst can operate through both enamine and iminium ion activation modes, making it suitable for reactions involving substituted aldehydes. mdpi.com The stereochemical outcome of these reactions is often directed by the rigid, chiral environment provided by the catalyst.
The efficacy of these organocatalytic systems is demonstrated in various transformations, including asymmetric conjugate additions. For example, the conjugate addition of nitromethane (B149229) to sterically hindered β,β-disubstituted β-CF3 enones has been achieved with high enantioselectivity using a non-covalent catalyst under high pressure. mdpi.com Similarly, chiral thiourea-amine catalysts have been employed to promote the Michael addition of malonate esters to nitroalkenes, leading to chiral cyclohexanes with high enantiocontrol. rsc.org The ability to access different diastereomers by simply changing the stereochemistry of the proline-based catalyst highlights the modularity of these systems. rsc.org
Metal-Ligand Complexation and Catalysis Involving Dibenzylamine Moieties
Dibenzylamine and its derivatives also play a crucial role as ligands in transition metal catalysis. The nitrogen atom of the dibenzylamine moiety can coordinate to a metal center, influencing its reactivity and selectivity. This section explores the application of dibenzylamine scaffolds in palladium, indium, organolanthanide, and cadmium sulfide-based catalytic systems.
Palladium-Catalyzed Reactions with Dibenzylamine Scaffolds (e.g., C(sp²)-H Activation)
Palladium-catalyzed C(sp²)-H activation is a powerful strategy for the functionalization of arenes. rsc.org In this context, directing groups are often employed to achieve site-selectivity. rsc.org Dibenzylamine derivatives can act as or be incorporated into directing groups to guide the palladium catalyst to a specific C-H bond. For instance, in the ortho-C–H fluoroalkoxylation of benzaldehydes and benzylic amines, an amino amide can serve as a transient directing group. rsc.org This approach avoids the need for pre-functionalization and subsequent removal of the directing group. rsc.org
The mechanism of these reactions often involves the formation of a cyclometalated palladium intermediate. rsc.org For example, the condensation of a benzaldehyde (B42025) with an amino amide ligand forms an imine intermediate which then coordinates to the palladium center. Subsequent C-H activation leads to a bicyclic palladium complex, which can then undergo oxidative addition and reductive elimination to afford the functionalized product. rsc.org The use of an electrophilic fluorinating bystanding oxidant is crucial for the success of these transformations. rsc.org
| Catalyst System | Substrate | Reaction Type | Key Features |
| Pd(OAc)₂ / Amino amide | Benzaldehydes, Benzylic amines | ortho-C–H Fluoroalkoxylation | Utilizes a transient directing group, broad substrate scope. rsc.org |
| Pd(II) | Aromatic Ketones | C-H Amidation | Strong acid promotes the reaction; cyclopalladated intermediates characterized. researchgate.net |
| Pd(II) | 6-arylpurines | ortho-Arylation | Efficient and convenient method for C-H functionalization. researchgate.net |
Indium-Catalyzed Reactions with Dibenzylamine
Indium catalysts, particularly indium(III) chloride (InCl₃), have proven effective in promoting various organic transformations involving dibenzylamine. A notable example is the multicomponent reaction of acetals, dibenzylamine, and alkynes to generate propargylamines. researchgate.net This reaction proceeds through the activation of both C(sp³)-O and C(sp)-H bonds by InCl₃, with an iminium ion identified as a key intermediate. researchgate.net The reaction demonstrates good yields with a range of substrates. researchgate.net
Indium catalysis has also been utilized in the reduction of N,N-dibenzylhydroxylamine to N,N-dibenzylamine. unifi.it In this process, catalytic amounts of InCl₃ in the presence of a stoichiometric reductant like zinc or aluminum lead to complete conversion and quantitative yields. unifi.it The in situ reduction of In(III) to In(0) is believed to be a key step in the catalytic cycle. unifi.it
| Catalyst | Reactants | Product | Key Mechanistic Feature |
| InCl₃ | Acetals, Dibenzylamine, Alkynes | Propargylamines | Formation of an iminium ion intermediate. researchgate.net |
| InCl₃ / Zn or Al | N,N-Dibenzylhydroxylamine | N,N-Dibenzylamine | In situ reduction of In(III) to In(0). unifi.it |
Homoleptic Organolanthanide Catalysts and Dibenzylamine Co-catalysis
Homoleptic organolanthanide complexes are highly active catalysts for a variety of organic transformations, including C-H functionalization and hydroelementation reactions. nsf.gov In certain reactions, such as the C-H activation/cyclization of functionalized pyridines, a dibenzylamine co-catalyst is employed. nsf.gov The activation of the lanthanide catalyst, Ln[N(TMS)₂]₃, proceeds via a dibenzylamine-mediated protonolysis of an amide ligand, forming a mixed-ligated species. nsf.gov This is followed by coordination and rate-determining ortho-C-H bond activation of the pyridine (B92270) substrate to form an η²-pyridylmetal complex. nsf.gov
Furthermore, α-metalated N,N-dimethylbenzylamine ligands have been used to synthesize homoleptic lanthanide complexes that are highly active catalysts for reactions such as intermolecular hydrophosphination. rsc.org These catalysts have shown efficacy in the hydrophosphination of various unsaturated substrates, including carbodiimides, isocyanates, and isothiocyanates. rsc.org
CdS-Based Catalysts for Oxidation of Benzylamine (B48309)
Cadmium sulfide (B99878) (CdS), a semiconductor with a suitable band gap for visible light absorption, has been utilized in photocatalysis for various organic transformations, including the oxidation of amines. wiley.comresearchgate.net CdS-based photocatalysts can be integrated into metal-organic frameworks (MOFs) to enhance their catalytic activity. doi.org For example, a hybrid material featuring CdS nanoparticles and molecular cobalt centers within a UiO-66-NH₂ framework has demonstrated high efficiency in the oxidative coupling of benzylamine derivatives to imines under visible light and ambient air. doi.org The heterostructure facilitates light absorption, charge separation, and provides abundant active sites. doi.org
Another approach involves the creation of a ternary CdS/Ag/BiVO₄ Z-scheme heterojunction photocatalyst for the solvent-free oxidative coupling of benzylamine to N-benzylidenebenzylamine. rsc.org In this system, CdS acts as a reductive photocatalyst while BiVO₄ is the oxidative photocatalyst, with silver nanoparticles enhancing light absorption and charge separation. rsc.org
Mechanistic Elucidation of Catalytic Cycles and Reaction Pathways
Understanding the mechanistic details of catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. In the context of dibenzylamine-involved catalysis, several mechanistic studies have provided valuable insights.
For indium-catalyzed multicomponent reactions, the formation of an iminium ion from the reaction of an acetal (B89532) and dibenzylamine is a key step. researchgate.netuc.pt This electrophilic intermediate is then trapped by a nucleophile, such as a metal acetylide, to form the final product. researchgate.net
In palladium-catalyzed C-H activation reactions directed by dibenzylamine-containing scaffolds, the formation of a stable cyclopalladated intermediate is a common feature. diva-portal.orgdiva-portal.org The reaction mechanism often proceeds through a Pd(II)/Pd(IV) catalytic cycle, where the C-H bond activation step can be promoted by the presence of a strong acid. researchgate.net
Mechanistic studies of organolanthanide-catalyzed reactions have revealed the importance of ligand protonolysis in catalyst activation. nsf.gov The use of a co-catalyst like dibenzylamine facilitates the formation of the active catalytic species. nsf.gov The subsequent steps involve substrate coordination and insertion into the metal-ligand bond. google.comroyalsocietypublishing.org
In the case of photocatalytic oxidation of benzylamine using CdS-based catalysts, the mechanism involves the generation of electron-hole pairs upon light absorption. doi.org The photogenerated holes oxidize the benzylamine, while the electrons are involved in the reduction of an electron acceptor, often molecular oxygen. rsc.org The efficiency of the process is highly dependent on the effective separation of these charge carriers. doi.org
Detailed mechanistic investigations, often combining experimental techniques like kinetic studies and isotopic labeling with computational methods such as Density Functional Theory (DFT), are essential for a comprehensive understanding of these complex catalytic systems. acs.orgnih.gov
Heterogeneous Catalytic Systems and Immobilization of Dibenzylamine Hydrochloride
The transition from homogeneous to heterogeneous catalysis is a pivotal advancement in sustainable chemical synthesis, offering significant advantages in catalyst separation, recovery, and reusability. researchgate.netrsc.org The immobilization of catalytically active species, such as this compound, onto solid supports combines the benefits of both homogeneous and heterogeneous systems. rsc.org This approach aims to retain the high activity and selectivity of a molecular catalyst while simplifying product purification and enabling continuous flow processes. researchgate.netrsc.org
The effectiveness of an immobilized catalyst is contingent on several factors, including the nature of the support material, the method of attachment, and the accessibility of the active sites. rsc.org Polymeric supports, such as polystyrene, are often utilized due to their chemical inertness and tunable physical properties. rsc.orgmdpi.com For instance, the immobilization of palladium complexes on polystyrene-supported benzylamine has been explored for cross-coupling reactions. mdpi.com In such systems, the dibenzylamine moiety can act as a ligand or a precursor for the formation of catalytically active species. mdpi.com
The development of robust and recyclable catalysts is a key focus. For example, cobalt(0) nanoparticles have been investigated as recyclable catalysts for hydrogenation reactions, where amine hydrochlorides can be involved in the product isolation stage. rsc.org Similarly, heterogeneous palladium catalysts have demonstrated high recyclability in the hydrogenation of oximes to primary amines. mdpi.com
The immobilization of enzymes, which are biocatalysts, on various supports has also been extensively studied to enhance their stability and reusability. nih.govnih.gov While distinct from the immobilization of a simple chemical compound like this compound, the principles of creating stable and active heterogeneous systems share common ground. rsc.org For example, transaminases have been immobilized on membranes for the synthesis of chiral amines, highlighting the potential for creating robust and recyclable biocatalytic systems. rsc.orgresearchgate.net
Mechanistic insights into heterogeneous catalysis often reveal that the support is not merely an inert scaffold but can actively participate in the catalytic cycle. nih.gov The interaction between the immobilized catalyst and the support can influence the electronic properties and, consequently, the reactivity of the active sites. rsc.orgnih.gov Studies on supported metal catalysts have shown that the dispersion of the active metal and its interaction with the support are critical for catalytic performance. nih.gov
The table below summarizes findings related to heterogeneous catalytic systems where components related to dibenzylamine or its derivatives are immobilized or play a role.
| Catalyst System | Support Material | Application | Key Findings |
| Polystyrene-Supported ADC-Pd | Polystyrene | Sonogashira Cross-Coupling | The support can capture leached palladium species, aiding in catalyst regeneration. mdpi.com |
| Cobalt(0) Nanoparticles | - | Hydrogenations | Nanoparticles can be separated and recycled; amines are isolated as hydrochloride salts. rsc.org |
| Pd/Alumina-Ceramic | Alumina-containing porous ceramic | Hydrogenation of Aldoximes | The catalyst was recycled more than 20 times with sustained activity. mdpi.com |
| Immobilized Transaminase | Polyacrylonitrile (PAN) Membrane | Chiral Amine Synthesis | Covalent grafting prevented enzyme leaching and allowed for excellent reusability. rsc.orgresearchgate.net |
The design of effective heterogeneous catalysts based on this compound requires careful consideration of the linkage to the support to ensure that the catalytic activity is not compromised. The stability of this linkage under reaction conditions is crucial for preventing leaching of the active species and ensuring the long-term performance and recyclability of the catalyst. rsc.orgmdpi.com
Advanced Spectroscopic and Structural Characterization of Dibenzylamine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like dibenzylamine (B1670424) hydrochloride. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of a related compound, benzylamine (B48309) hydrochloride, the protons of the benzyl (B1604629) group and the ammonium (B1175870) group exhibit characteristic chemical shifts. mpg.de For instance, in a 600 MHz DMSO-d6 spectrum, the methylene (B1212753) protons (CH₂) appear as a singlet at approximately 3.99 ppm, while the aromatic protons show a multiplet in the range of 7.37-7.53 ppm. mpg.de The ammonium protons (NH₃⁺) are observed as a broad singlet at around 8.64 ppm. mpg.de
For dibenzylamine hydrochloride, the protonation of the nitrogen atom by hydrochloric acid significantly influences the chemical shifts of the neighboring protons. The methylene (CH₂) and N-H protons are particularly diagnostic.
The ¹³C NMR spectrum provides complementary information. In the case of benzylamine hydrochloride, the methylene carbon (CH₂) resonates at approximately 42.25 ppm. mpg.de The aromatic carbons show signals at 128.52, 128.69, and 129.16 ppm for the CH groups, and a signal at 134.31 ppm for the quaternary carbon. mpg.de For dibenzylamine, the chemical shifts in the ¹³C NMR spectrum are also well-defined, with the benzylic carbons and the aromatic carbons appearing in their expected regions. chemicalbook.com The formation of the hydrochloride salt leads to shifts in these signals due to the change in the electronic environment around the nitrogen atom. spectrabase.com
Table 1: Representative NMR Data for Benzylamine Hydrochloride
| Nucleus | Chemical Shift (ppm) | Solvent |
| ¹H | 3.99 (s, 2H, CH₂) | DMSO-d₆ |
| 7.37-7.53 (m, 5H, Ar-H) | ||
| 8.64 (s, 3H, NH₃⁺) | ||
| ¹³C | 42.25 (CH₂) | DMSO-d₆ |
| 128.52 (Ar-CH) | ||
| 128.69 (Ar-CH) | ||
| 129.16 (Ar-CH) | ||
| 134.31 (Ar-C) |
Data sourced from a 600 MHz NMR study of benzylamine hydrochloride. mpg.de
Mass Spectrometry (MS) Techniques in this compound Research
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and fragmentation pattern of compounds, providing valuable structural information. For this compound, various MS techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem mass spectrometry (MS/MS), have been employed. nih.gov
Under electrospray ionization (ESI) conditions, dibenzylamine typically forms a protonated molecule [M+H]⁺. The collision-induced dissociation (CID) of protonated dibenzylamine reveals a complex fragmentation pattern. nih.gov A notable fragmentation pathway involves the loss of ammonia (B1221849), resulting in an ion at m/z 181. nih.govresearchgate.net Deuterium labeling studies have shown that the proton transferred to the nitrogen during this process originates from the ortho positions of the phenyl rings, not the benzylic methylene groups. nih.govresearchgate.net
The proposed mechanism for this fragmentation involves the initial formation of an ion/neutral complex consisting of a benzyl cation and a benzylamine molecule. nih.govresearchgate.net This complex can then undergo several reactions:
Direct dissociation to yield a benzyl cation at m/z 91. nih.govresearchgate.net
Electrophilic attack of the benzyl cation on the phenyl ring of the benzylamine, leading to the formation of a benzylbenzyl cation at m/z 181 after the elimination of ammonia. nih.govresearchgate.net
Hydride abstraction from the methylene group of the neutral benzylamine by the benzyl cation, resulting in the elimination of toluene (B28343) and the formation of a substituted immonium ion. nih.govresearchgate.net
This fragmentation behavior is not unique to dibenzylamine and has been observed in other protonated benzylamines, such as tribenzylamine (B1683019) and the antifungal drug butenafine. nih.gov Dibenzylamine has also been utilized as a derivatizing agent in LC-MS analysis to enhance the ionization efficiency and detection of other molecules, such as carbohydrates. researchgate.net
Table 2: Key Mass Spectrometric Fragments of Protonated Dibenzylamine
| m/z | Proposed Fragment |
| 198 | [M+H]⁺ (Protonated Dibenzylamine) |
| 181 | [M+H - NH₃]⁺ (Benzylbenzyl cation) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Data based on collision-induced dissociation studies. nih.govresearchgate.net
X-ray Crystallography and Solid-State Analysis of this compound and Its Complexes
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound and its complexes reveals crucial details about bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing. researchgate.net
In the solid state, the hydrochloride salt of a benzylamine derivative shows that the protonated amine group engages in hydrogen bonding with the chloride ions, forming extended networks that contribute to the stability of the crystal lattice. For instance, in the crystal structure of dibenzylammonium hydrogen (4-aminophenyl)arsonate monohydrate, the dibenzylammonium cations are involved in N—H⋯O hydrogen bonds with the arsonate anions. researchgate.net These interactions, along with π–π stacking between the phenyl rings of the cations, lead to a three-dimensional network. researchgate.net
The crystal packing in such salts is a balance of various forces, including strong hydrogen bonds and weaker interactions like van der Waals forces. researchgate.net The conformation of the dibenzylamine cation within the crystal lattice is influenced by both intramolecular steric effects and the optimization of intermolecular interactions.
Table 3: Illustrative Crystallographic Data for a Dibenzylammonium Salt
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interactions | N—H⋯O and O—H⋯O hydrogen bonds, π–π stacking |
Data from the crystal structure of dibenzylammonium hydrogen (4-aminophenyl)arsonate monohydrate. researchgate.net
Vibrational Spectroscopy (Infrared, Raman) for Conformational and Interaction Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in studying the conformational states and intermolecular interactions of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to its structure and environment. americanpharmaceuticalreview.comspectroscopyonline.com
The IR spectrum of this compound exhibits characteristic absorption bands. nih.gov The N-H stretching vibrations of the protonated amine group are typically observed in the region of 2400-3200 cm⁻¹, often appearing as broad bands due to hydrogen bonding with the chloride anion. The C-H stretching vibrations of the aromatic rings and the methylene groups appear around 3000 cm⁻¹. americanpharmaceuticalreview.com The fingerprint region, below 1700 cm⁻¹, contains a wealth of information about the bending vibrations and other skeletal modes of the molecule. americanpharmaceuticalreview.com
Raman spectroscopy provides complementary information. While N-H stretching bands are often weak in Raman spectra, C-H stretching and ring breathing modes of the phenyl groups are typically strong and well-defined. americanpharmaceuticalreview.com Differences in the vibrational spectra between different solid forms (polymorphs) of a compound can indicate variations in molecular conformation and intermolecular interactions in the crystal lattice. americanpharmaceuticalreview.com
Table 4: General IR Absorption Regions for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| N⁺-H | 2400-3200 (broad) | Stretching |
| Ar-C-H | 3000-3100 | Stretching |
| CH₂ | 2850-2960 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
General regions based on typical values for similar compounds. americanpharmaceuticalreview.com
Hirshfeld Surface Analysis for Intermolecular Interactions in this compound Structures
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgscispace.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, including hydrogen bonds and van der Waals interactions. scispace.com
In the context of this compound and its complexes, Hirshfeld surface analysis can provide detailed insights into how the dibenzylammonium cation interacts with its counter-ions and neighboring molecules. researchgate.net The shape and features of the Hirshfeld surface and the associated 2D fingerprint plots offer a comprehensive picture of the packing environment, highlighting the key interactions that dictate the supramolecular architecture. scispace.com This technique is particularly valuable for understanding the structure-property relationships in the solid state. acs.orgacs.org
Theoretical and Computational Investigations of Dibenzylamine Hydrochloride
Quantum Chemical Calculations on Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure and properties of molecules like dibenzylamine (B1670424) hydrochloride. anu.edu.auntnu.noaustinpublishinggroup.com These computational approaches allow for the optimization of molecular geometries and the calculation of various electronic parameters that govern the molecule's behavior. austinpublishinggroup.com
DFT methods, such as those using the B3LYP exchange-correlation functional, are widely used to investigate electronic structural properties, chemical reactivity, and selectivity. austinpublishinggroup.com For instance, calculations can be performed to determine the ground and excited state geometries. austinpublishinggroup.com While DFT has become a mainstream method in computational chemistry, Hartree-Fock theory remains a foundational self-consistent field model. anu.edu.aunih.gov Both HF and DFT are often used comparatively to provide a comprehensive understanding of a molecule's electronic characteristics. austinpublishinggroup.com In some cases, particularly for systems with significant electron localization, HF has been shown to provide results that correlate better with experimental data than some DFT functionals. nih.gov The choice between these methods often depends on the specific properties being investigated and the nature of the molecular system. anu.edu.aunih.gov
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier molecular orbital theory is a critical framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates that the molecule is more polarizable and reactive. austinpublishinggroup.com For example, a study on an imidazole (B134444) derivative calculated a HOMO-LUMO gap of 4.4871 eV, suggesting significant stability. irjweb.com The energies of the HOMO and LUMO can be calculated using various levels of theory, such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set. irjweb.com This analysis provides insight into the charge transfer interactions that can occur within the molecule upon electronic excitation. irjweb.com
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |
Charge Distribution and Reactivity Predictions
The distribution of electron density within a molecule is fundamental to predicting its reactivity. oapen.org Quantum chemical calculations can provide detailed information about atomic charges, which helps in identifying the most reactive sites for both electrophilic and nucleophilic attacks. irjweb.com Methods like Mulliken population analysis are commonly used to quantify the charge on each atom in a molecule. irjweb.com
The molecular electrostatic potential (MEP) is another powerful tool for predicting reactivity. irjweb.com The MEP map provides a visual representation of the charge distribution, with different colors indicating regions of negative and positive electrostatic potential. irjweb.com These maps are crucial for identifying sites prone to electrophilic and nucleophilic attack. irjweb.com For instance, the nucleophilicity of amines is directly related to the electron density on the nitrogen atom, which can be influenced by steric hindrance and the presence of electron-withdrawing or donating groups. masterorganicchemistry.com Secondary amines are generally more nucleophilic than primary amines, a trend that can be quantified and explained through computational analysis. masterorganicchemistry.com
Molecular Dynamics Simulations of Dibenzylamine Hydrochloride Interactions and Conformational Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.com These simulations can provide valuable insights into the conformational behavior of molecules like this compound and their interactions with their environment, such as solvent molecules or biological receptors. youtube.comresearchgate.net
MD simulations can be used to explore the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them. This is particularly useful for flexible molecules like this compound, which can adopt various shapes. The simulations can also be employed as a "sanity check" for docking poses in drug discovery, helping to determine if a proposed binding mode is stable over time. youtube.com Furthermore, MD simulations are instrumental in predicting properties like binding affinities and can be used to generate a representative set of structures for further analysis. youtube.com
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at a molecular level. scispace.com For reactions involving this compound or related amine compounds, DFT calculations are frequently employed to map out reaction pathways, identify transition states, and calculate activation energies. doi.orgcore.ac.uk
For example, computational studies on the Ullmann amination reaction, a type of C-N cross-coupling, have helped to elucidate the role of the copper catalyst and auxiliary ligands. acs.org These studies can compare different proposed mechanisms, such as oxidative addition/reductive elimination versus a single electron transfer (SET) pathway, by calculating the energy barriers for each. doi.org In one study of a copper-catalyzed C-N cross-coupling reaction, the oxidative addition/reductive elimination mechanism was found to have a significantly lower activation energy barrier (23.5 kcal/mol) compared to the SET mechanism, indicating it is the more likely pathway. doi.org
Such mechanistic investigations are not limited to metal-catalyzed reactions. The reactivity of amines in various other transformations, such as aza-Michael additions and reactions with sulfur, has also been explored computationally. cdnsciencepub.com These studies provide a detailed understanding of the reaction intermediates and transition structures, which is often difficult to obtain through experimental methods alone. scispace.comgre.ac.uk
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models rely on molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.
For analogues of this compound, QSPR studies can be employed to predict chemical properties and reactivity. nih.gov These models establish a mathematical relationship between descriptors (e.g., steric, electronic, and lipophilicity parameters) and a particular property. researchgate.net The goal is to develop predictive models that can estimate the properties of new, unsynthesized compounds, thereby saving time and resources.
Various mathematical methods are used to build QSAR/QSPR models, including multiple linear regression (MLR), partial least squares (PLS), and more advanced techniques like support vector machines (SVM) and neural networks (NN). The predictive power of these models is typically assessed through cross-validation techniques. While many QSAR studies focus on biological activity, the same principles are applied in QSPR to understand and predict fundamental chemical properties and reactivity, which can be valuable in the design of new molecules with desired characteristics. researchgate.netnih.gov
Role of Dibenzylamine Hydrochloride in Supramolecular Chemistry and Host Guest Systems
Molecular Recognition and Binding Phenomena of Dibenzylamine (B1670424) Hydrochloride
The ability of dibenzylamine to be recognized by other molecules is a key aspect of its supramolecular chemistry. This has been explored through studies of molecularly imprinted polymers (MIPs), which are materials designed to have custom-made binding sites for a specific template molecule.
In one study, the binding of dibenzylamine (DBA), as a model template, with the functional monomer methacrylic acid (MAA) was investigated both experimentally and through molecular modeling. researchgate.net The research revealed that the complexation between DBA and MAA is significant, with on average two MAA molecules complexing with one DBA molecule. researchgate.net This interaction is not limited to neutral complexes; the protonated form of dibenzylamine (as found in dibenzylamine hydrochloride) forms strong ionic complexes. Computational studies quantified the stability of these interactions, showing a significant binding energy for the ionic complex formed between the dibenzylammonium cation and two methacrylate (B99206) anions. researchgate.net
These findings highlight that the recognition process is driven by strong hydrogen bonding and electrostatic interactions, where the protonated amine of this compound acts as a potent hydrogen bond donor and a center for ionic pairing.
Table 1: Calculated Interaction and Relative Energies of Dibenzylamine (DBA) Complexes Data sourced from computational modeling studies. researchgate.net
| Complex Type | Structure | Relative Energy (kcal/mol) | Key Interactions |
| Neutral Complex | DBA_MAA₂ⁿ⁻¹ | 0.00 | Hydrogen Bonding |
| Ionic Complex | DBA_MAA₂ⁱ⁻¹ | -21.05 | Ionic Pairing, Hydrogen Bonding |
This interactive table summarizes the calculated energies for different dibenzylamine complexes, illustrating the enhanced stability of the ionic form relevant to this compound.
Supramolecular Assemblies and Self-Healing Systems Incorporating Dibenzylamine Moieties
The specific geometry and binding capabilities of dibenzylamine and its derivatives enable their use in the construction of larger, ordered supramolecular structures. An example is the self-assembly of organometallic macrocycles. Dibenzylamine has been used as a starting material in the synthesis of 3-hydroxy-2-pyridone ligands, which then self-assemble with organometallic half-sandwich complexes to form 12-metallacrown-3 structures. The dibenzylamine moiety in these systems can be protonated or deprotonated, influencing the assembly process. acs.org
While direct examples of self-healing materials based on this compound are not extensively documented, the closely related molecule, benzylamine (B48309), has been incorporated into such systems. These materials leverage dynamic covalent chemistry, where reversible bond formation allows the material to repair itself after damage. magtech.com.cn For instance, self-healing hydrogels have been created by reacting polymers terminated with benzylamine groups with other polymers containing aldehyde groups, forming reversible imine bonds. wiley.com In other systems, the response of a supramolecular gel to various amines, including benzylamine, has been noted, demonstrating the role of amine functionalities in modulating material properties. rsc.org These examples underscore the potential for dibenzylamine, with its secondary amine, to be integrated into self-healing networks based on similar dynamic chemistries, such as the formation and breakage of imine or disulfide bonds. rsc.org The core principle relies on the reversible nature of these chemical links, which allows the polymer network to reconstitute after being broken. magtech.com.cnnih.gov
Host-Guest Chemistry with Cucurbituril (B1219460) Derivatives and Dibenzylamine Guests
The encapsulation of guest molecules by macrocyclic hosts like cucurbit[n]urils (CB[n]) is a central theme in host-guest chemistry. rdmodernresearch.com Benzylamine and its derivatives, which share structural motifs with dibenzylamine, are well-studied guests for the cucurbituril family. The hydrophobic benzyl (B1604629) groups can be encapsulated within the hydrophobic cavity of the CB[n] host, while the positively charged ammonium (B1175870) group (present in this compound) interacts favorably with the electron-rich carbonyl portals of the host. uni-osnabrueck.deresearchgate.net
Studies using isothermal titration calorimetry (ITC) have systematically investigated the binding of a series of benzylamine derivatives to cucurbit acs.orguril (CB acs.org). This research demonstrated that the nature of the guest's side group can precisely control the binding cooperativity. Guests with hydrophilic side groups tended to form 2:1 (guest:host) complexes with strong positive cooperativity, while guests with hydrophobic side groups formed both 1:1 and 2:1 complexes, exhibiting negative cooperativity. nih.gov This tuning is attributed to the interplay between the hydrophobic effect driving inclusion and the electrostatic interactions at the portal. nih.gov The ability to control the stoichiometry and stability of these host-guest complexes is crucial for designing more complex, self-sorting supramolecular systems. nih.gov
Table 2: Binding Cooperativity of Benzylamine Guests with Cucurbit acs.orguril (CB acs.org) Data based on isothermal titration calorimetry studies. nih.gov
| Guest Type | Side Group Characteristics | Observed Binding Stoichiometry (Guest:Host) | Cooperativity |
| Benzylamine Derivative 1 | Hydrophilic | 2:1 | Positive |
| Benzylamine Derivative 2 | Hydrophilic | 2:1 | Positive |
| Benzylamine Derivative 3 | Hydrophobic | 1:1 and 2:1 | Negative |
| Benzylamine Derivative 4 | Hydrophobic | 1:1 and 2:1 | Negative |
This interactive table showcases how modifying the side group of a benzylamine guest alters its binding behavior with a cucurbit acs.orguril host.
pH-Responsive Supramolecular Systems Involving Protonated this compound
The secondary amine of dibenzylamine is a pH-responsive functional group. At low pH, it exists as the protonated dibenzylammonium cation, while at higher pH, it is the neutral amine. This reversible protonation can be used as a switch to control the properties and structure of a supramolecular system.
This principle has been demonstrated in mechanically interlocked molecules, such as rotaxanes. In one design, a molecular shuttle was created where the ring component's preferred position on the axle could be controlled by pH. The axle contained two potential binding sites, or "stations," one of which was a dibenzylamine unit. At low pH, the dibenzylamine site is protonated, leading to a change in its binding properties and causing the ring to move to a different station on the axle. dntb.gov.ua
Similarly, the pH-dependent self-assembly of the 12-metallacrown-3 complexes mentioned earlier is controlled by the protonation state of the amine side chains derived from dibenzylamine. The addition of acid results in the protonation of these amines, which can either facilitate or inhibit the formation of the final macrocyclic structure, demonstrating a clear pH-responsive behavior in a self-assembly process. acs.org These systems showcase how the simple acid-base chemistry of the dibenzylamine moiety can be translated into controlled molecular motion or the construction and deconstruction of complex supramolecular architectures. mdpi.comrsc.org
Applications of Dibenzylamine Hydrochloride in Advanced Materials Research
Polymer Chemistry: Monomers and Modifiers Derived from Dibenzylamine (B1670424) Hydrochloride
Dibenzylamine hydrochloride serves as a precursor for creating unique monomers and as a modifying agent in polymer synthesis, leading to polymers with tailored properties.
Dendrimer Synthesis: Bis(benzylamine) AB₂ monomers, synthesized from 3,5-diaminobenzoic acid and benzaldehyde (B42025) derivatives, can be prepared as hydrochloride salts. beilstein-journals.org These monomers undergo a one-step synthesis without the need for protective groups or purification. beilstein-journals.org This process is versatile for various benzaldehyde substrates, although it is less effective for those with strong electron-donating groups which can result in unstable imines. beilstein-journals.org These bis(benzylamine) monomers are instrumental in building dendrimer scaffolds. beilstein-journals.org
Copolymer Modification: Dibenzyl amino glycidol (B123203) (DBAG), a derivative of dibenzylamine, has been used as a comonomer in the polymerization of ethylene (B1197577) oxide (EO). acs.org The copolymerization of 2–15 mol % of DBAG with EO results in copolymers with a tapered microstructure. acs.org Subsequent removal of the dibenzyl protecting groups via catalytic hydrogenation yields primary amino groups along the polymer backbone, albeit this process can require extended reaction times. acs.org
Poly(vinyl benzylamine) Synthesis: A process for synthesizing poly(vinyl benzylamine) has been developed, which can exist in its hydrochloride salt form. google.com This polymer has applications in creating high-performance materials due to its reactive primary amine groups. google.com The synthesis involves the polymerization of vinyl benzylamine (B48309), which can be derived from its hydrochloride salt. google.com
Functional Materials Synthesis Utilizing this compound Scaffolds
The structural framework of this compound is leveraged in the creation of sophisticated functional materials, particularly in supramolecular chemistry and for environmental applications.
Dendritic Scaffolds for Pollutant Removal: Dendrimers constructed from bis(benzylamine) monomers have shown potential in environmental remediation. beilstein-journals.org Specifically, these dendrimer scaffolds have been applied to remove pyrene (B120774), a polycyclic aromatic hydrocarbon, from aqueous environments. beilstein-journals.org The hydrophobic cavities within the dendrimer structure are proposed to facilitate the thermodynamically favorable transfer of pyrene from the hydrophilic aqueous phase. beilstein-journals.org
Supramolecular Assemblies: Dibenzylamine has been used in the synthesis of ligands for creating self-assembled organometallic structures, such as 12-metallacrown-3 complexes. epfl.ch While the direct use of the hydrochloride salt is not detailed in this specific assembly, the amine functionality is crucial for the ligand synthesis. The formation of these complex structures is often pH-dependent, a property that can be influenced by the use of amine hydrochlorides. epfl.ch
Role in Nanomaterials Synthesis and Surface Functionalization (e.g., Perovskite Solar Cells)
This compound and its parent amine, benzylamine, play a crucial role in the synthesis and surface modification of nanomaterials, most notably in the field of perovskite solar cells (PSCs).
Perovskite Solar Cell Passivation: Benzylamine hydrochloride (BH) is employed to modify the tin oxide (SnO₂) electron transport layer (ETL) in perovskite solar cells. nih.govacs.org This modification enhances the energy level alignment between the SnO₂ and the perovskite layer and improves the quality of the perovskite film, leading to increased grain size and reduced trap-state density. acs.org The treatment results in a significant improvement in power conversion efficiency (PCE) and stability of the solar cells. nih.govacs.org For instance, PSCs with BH modification have achieved a champion PCE of 20.74%, compared to 18.51% for devices without the interlayer. acs.org
Defect Passivation in Perovskite Films: Benzylamine and its derivatives are effective agents for passivating defects on the surface and at the grain boundaries of perovskite films. nih.govwiley.commdpi.comresearchgate.net These defects, such as undercoordinated lead ions, act as recombination centers for charge carriers, which reduces the efficiency and stability of the device. wiley.comresearchgate.net The amine group in benzylamine can coordinate with the lead ions, neutralizing these defects. wiley.com This passivation leads to enhanced photoluminescence, longer charge carrier lifetimes, and improved device performance and stability under light and heat stress. nih.gov
Functionalization of Carbon Nanomaterials: While not specifically using the hydrochloride salt, benzylamine has been used to functionalize graphene by sonicating graphite (B72142) flakes in its presence. nih.gov This process exfoliates the graphite into graphene sheets. nih.gov Additionally, amine groups can be grafted onto fullerenes (C₆₀), which can be a precursor step for creating more complex structures like fullerene-polyamides. nih.gov
The table below summarizes the impact of benzylamine-based treatments on the performance of perovskite solar cells.
| Device Structure | Passivating Agent | Key Improvement | Champion Power Conversion Efficiency (PCE) | Reference |
| SnO₂/Perovskite | Benzylamine hydrochloride (BH) | Improved energy level alignment, enhanced perovskite crystallization, reduced trap-state density. | 20.74% | acs.org |
| FA₀.₇₅Cs₀.₂₅Pb(I₀.₈Br₀.₂)₃ | Benzylamine (BnAm) | Increased average maximum power point tracked efficiency and enhanced operational stability. | 19.3% | nih.gov |
| Quasi-2D Perovskite | 3,5-difluorobenzylamine (DF-BZA) | Superior film quality, enlarged grain size, improved charge carrier lifetime. | 19.24% | researchgate.net |
Development of Specialty Polymers and Coatings with this compound
The incorporation of this compound or its derivatives into polymer structures can impart specialty functions, leading to advanced polymers and coatings with enhanced properties.
Durable Polymers and Coatings: Derivatives such as 3-Pyrazol-1-yl-benzylamine hydrochloride are used in the creation of novel polymers and coatings. chemimpex.com These materials are reported to exhibit improved durability and resistance to environmental factors. chemimpex.com
Functional Polymer Films: Poly(vinyl benzylamine), which can be synthesized from its hydrochloride precursor, can be grafted onto surfaces to create polymer-coated films. google.com These films can be designed to have specific properties, such as hydrophobicity for creating water-repellent surfaces, by further modifying the amine groups. google.com
Hydrophobic Modifiers: In the synthesis of copolymers, benzylamine-derived monomers like benzylacrylamide can be incorporated to modify the properties of the resulting polymer. For example, incorporating a small percentage of benzylacrylamide can render a polymer soluble in water, while higher concentrations can lead to different solubility characteristics. curtin.edu.au
Mechanistic Aspects of Biological Interactions and Biochemical Pathways Involving Dibenzylamine Hydrochloride
Enzyme Inhibition Mechanisms by Dibenzylamine (B1670424) Hydrochloride Derivatives
Derivatives of dibenzylamine have been identified as notable inhibitors of cholinesterases, which are crucial enzymes in the regulation of the neurotransmitter acetylcholine. researchgate.netresearchgate.netnih.gov
Specifically, certain oxazole (B20620) benzylamine (B48309) derivatives have demonstrated a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). researchgate.nettandfonline.com For instance, trans-amino-4-/5-arylethenyl-oxazole derivatives show potent inhibition of BChE with IC50 values in the micromolar range, while their effect on AChE is significantly weaker. researchgate.nettandfonline.com This selectivity suggests that the structure of these compounds could be optimized for the development of selective BChE inhibitors. researchgate.nettandfonline.com
Further studies on tacrine-propargylamine derivatives, which incorporate a benzylamine moiety, have revealed potent dual inhibitors of both AChE and BChE. tandfonline.com Compounds designated as 3a and 3b in one study exhibited impressive IC50 values against both enzymes, with compound 3b being approximately 28 times more potent than tacrine (B349632) in inhibiting human AChE (hAChE). tandfonline.com The kinetic analysis of some benzothiazolone derivatives revealed a reversible and noncompetitive inhibition of BChE. mdpi.com
Interactive Table: Cholinesterase Inhibition by Dibenzylamine Derivatives
| Compound Class | Target Enzyme | IC50 Values | Notes |
|---|---|---|---|
| trans-amino-5-arylethenyl-oxazole derivatives | BChE | ~30 µM | Moderate inhibitors. tandfonline.com |
| Naphtho[1,2-d]oxazoles | AChE | More potent than trans-amino-5-arylethenyl-oxazole derivatives. | Showed greater inhibition of AChE. tandfonline.com |
| Tacrine-propargylamine derivative 3a | AChE / BChE | 51.3 nM / 77.6 nM | Superior dual activity. tandfonline.com |
| Tacrine-propargylamine derivative 3b | AChE / BChE | 11.2 nM / 83.5 nM | Highly potent inhibitor of hAChE. tandfonline.com |
| Benzobicyclo[3.2.1]octadiene benzylamines | AChE / BChE | Generally poor inhibitors. | Endo-10 showed some activity. nih.gov |
Molecular Interactions with Neurotransmitter Receptors and Ion Channels
Dibenzylamine analogues have been investigated for their interactions with various neurotransmitter receptors and ion channels, most notably the N-methyl-D-aspartate (NMDA) receptor.
Open-chain analogues of MK-801, including dibenzylamino (DBA) derivatives, have shown significant anti-NMDA activity and the ability to block glutamate-induced calcium uptake. nih.gov Computational docking studies suggest that these flexible DBA derivatives form a crucial hydrogen bond with an asparagine residue within the NMDA receptor channel, a site also involved in magnesium binding. nih.gov This interaction is thought to be more reversible than that of MK-801, potentially explaining the reduced psychotomimetic side effects observed with these compounds. nih.gov
Furthermore, some dibenzylamine derivatives act as antagonists at sigma-1 (σ1) receptors. googleapis.commdpi.com A series of N-benzyl-N´-benzylpiperazines displayed high affinity for σ1 receptors, with Ki values ranging from 0.39 to 7.6 nM, and showed significant selectivity over σ2 sites. researchgate.net This antagonism at σ1 receptors has been linked to antinociceptive effects in preclinical models of pain. mdpi.comnih.gov
Modulation of Biochemical Pathways
The influence of dibenzylamine hydrochloride analogues extends to the modulation of fundamental biochemical pathways, including lipid metabolism and neurogenesis.
In studies utilizing the HepG2 human liver cancer cell line, a model for studying lipid metabolism, certain compounds have been shown to inhibit fatty acid uptake. nih.gov For example, analogues of a compound referred to as CB16.2, bearing ether substituents, demonstrated IC50 values below 5 µM for the inhibition of fatty acid absorption. nih.gov The mechanism of inhibition by a related compound, Lipofermata, was determined to be noncompetitive. nih.gov This suggests a potential role for such compounds in managing conditions characterized by lipid overload. nih.govnih.gov
Regarding neurogenesis, certain inhibitors of monoamine oxidase B (MAO-B), such as rasagiline (B1678815) and selegiline (B1681611) which contain a benzylamine-related structure, have been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). mdpi.com These neurotrophic factors are critical for neuronal survival, synaptic plasticity, and the regulation of neurogenesis. nih.govnih.govplos.orgmdpi.com In cell culture models, rasagiline increased GDNF expression, while selegiline enhanced BDNF levels. mdpi.com
Molecular-Level Studies of this compound Analogues as Alkylating Agents for DNA Interaction
While the broader class of nitrogen mustards, which are alkylating agents, are known to interact with DNA, specific molecular-level studies focusing on this compound analogues as DNA alkylating agents are not extensively reported in the reviewed literature. nih.govoncohemakey.com Alkylating agents typically function by forming covalent bonds with DNA bases, leading to DNA damage and cell death. oncohemakey.comnih.gov For instance, pyrrolizine and thioimidazole derivatives linked to DNA-binding carriers have been shown to alkylate and cross-link DNA. acs.org However, direct evidence and detailed molecular studies of this compound itself or its close analogues acting through this specific mechanism are limited in the available research.
Receptor Binding Studies of this compound Analogues
Receptor binding assays have been instrumental in characterizing the pharmacological profile of this compound analogues. These studies have revealed affinities for a range of receptors, providing insights into their potential therapeutic applications.
For instance, a series of homochiral indole-3-carboxamides derived from α-methylbenzylamine showed intermediate affinities for cannabinoid receptors CB1 and CB2. nih.gov Specifically, the Ki values for CB1 ranged from 47.9 to 813 nM, and for CB2, from 47.9 to 347 nM. nih.gov In another study, 1,2-diphenylethylamine (B1359920) (DPEA) enantiomers and their piperidine (B6355638) derivatives, which are flexible analogues of the NMDA channel blocker MK-801, were tested for their ability to inhibit [3H]MK-801 binding. meduniwien.ac.atresearchgate.net The (S)-enantiomer of DPEA was found to be a highly potent inhibitor. meduniwien.ac.atresearchgate.net
Furthermore, various dibenzylamine analogues have been evaluated for their binding to opioid receptors, with some showing high affinity, particularly for the µ and κ subtypes. acs.org A series of N,N-dibenzylpiperazines demonstrated high affinity for sigma-1 receptors. researchgate.net
Interactive Table: Receptor Binding Affinities of Dibenzylamine Analogues
| Compound Series | Receptor Target | Binding Affinity (Ki) | Key Findings |
|---|---|---|---|
| Indole-3-carboxamides (from α-methylbenzylamine) | CB1 / CB2 | 47.9-813 nM / 47.9-347 nM | Intermediate affinity for cannabinoid receptors. nih.gov |
| 1,2-Diphenylethylamine (DPEA) analogues | NMDA Receptor | Varies, (S)-DPEA highly potent | Flexible analogues of MK-801 with significant NMDA receptor interaction. meduniwien.ac.atresearchgate.net |
| 8-Amino-2,6-methano-3-benzazocines | Opioid Receptors (µ, κ, δ) | Subnanomolar range for some analogues | High affinity and selectivity for µ and κ over δ receptors. acs.org |
| N-benzyl-N´-benzylpiperazines | Sigma-1 (σ1) Receptor | 0.39 - 7.6 nM | High affinity and selectivity over σ2 receptors. researchgate.net |
Environmental Fate and Degradation Pathways of Dibenzylamine Hydrochloride
Occurrence and Distribution of Dibenzylamine (B1670424) in Environmental Matrices (e.g., Shale Gas Wastewater)
Dibenzylamine has been identified as a hazardous substance present in the complex mixture of organic compounds found in shale gas wastewater. The development of unconventional natural gas resources generates significant volumes of wastewater, known as flowback and produced water (FPW), which contains injected additives, geogenic compounds, and their transformation byproducts. sigmaaldrich.comnih.govnih.gov
Research has specifically characterized the presence and distribution of dibenzylamine in wastewater associated with shale gas extraction. A notable study in the Upper Yangtze River region of China identified and quantified dibenzylamine, highlighting the need for improved environmental management practices to mitigate the risks associated with its release. sigmaaldrich.com The wastewater from shale gas operations is a complex matrix, and its discharge, even after treatment, can introduce a variety of organic contaminants into receiving water bodies. nih.gov
The organic composition of shale gas wastewater can include a wide range of substances, from hydrocarbons and phenols to biocides and phthalates. nih.govnih.gov The presence of compounds like dibenzylamine is significant because they may not be effectively removed by conventional wastewater treatment methods. For instance, studies on the Weiyuan shale gas play in China have shown that low molecular weight chemicals can persist even after advanced membrane treatments, posing potential environmental risks. researchgate.netscribd.com The identification of such compounds underscores the importance of detailed chemical characterization of industrial effluents to understand and manage their environmental impact. nih.gov
| Compound | Environmental Matrix | Location/Source | Key Findings | Reference |
|---|---|---|---|---|
| Dibenzylamine | Shale Gas Wastewater | Upper Yangtze River, China | Identified as a hazardous substance; concentration and distribution characterized. | sigmaaldrich.com |
| Dimethylbenzylamine (DMBA) | Shale Gas Produced Water (PW) | Weiyuan Shale Gas Play, China | Detected in PW and in the effluent after UF-RO treatment (29.75 μg/L), indicating persistence. | researchgate.net |
| Various Organic Compounds | Shale Gas Wastewater | Fayetteville Shale, USA | Wastewater contains disclosed additives, geogenic substances, and undisclosed transformation products. | nih.gov |
| Various Organic Compounds | Treated Shale Gas Wastewater | Southwest China | Organics and particulates were found to be significant contributors to the toxicity of the effluent. | nih.gov |
Photodegradation Mechanisms of Dibenzylamine Hydrochloride in Aqueous Systems
Photodegradation is a key environmental process that can break down chemical compounds through the action of light. For aromatic amines like dibenzylamine, this process can occur in aqueous systems, often accelerated by the presence of photocatalysts. While specific studies on the photodegradation of this compound are not extensively detailed in the provided results, mechanisms can be inferred from research on structurally related compounds such as benzylamine (B48309) and other pharmaceuticals in wastewater. researchgate.netresearchgate.netnih.gov
The general mechanism of photodegradation involves the absorption of photons (UV or visible light), which excites the molecule to a higher energy state. This can lead to direct bond cleavage or the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2⁻) in the presence of oxygen and photosensitizers. researchgate.net These highly reactive species then attack the organic molecule, leading to its degradation.
For complex molecules, photodegradation can result in various transformation products. For example, the irradiation of benzydamine, an anti-inflammatory agent with some structural similarities to dibenzylamine, yields products such as 5-hydroxybenzydamine (B571449), indicating that hydroxylation of the aromatic ring is a possible pathway. nih.gov In photocatalytic systems, such as those using titanium dioxide (TiO2), the process is enhanced by reducing the recombination of photo-induced electrons and holes, leading to more efficient generation of ROS and faster mineralization of the target compound. researchgate.netnih.gov
Biodegradation Pathways of this compound in Environmental Systems
Biodegradation is a critical pathway for the removal of organic chemicals from the environment, mediated by microorganisms. However, dibenzylamine has been shown to be resistant to this process under certain conditions. Standardized testing using activated sludge revealed that dibenzylamine is not readily biodegradable, with only 3% of the compound breaking down over a 28-day period under aerobic conditions. sigmaaldrich.com
Despite its general persistence, insights into potential biodegradation pathways can be drawn from studies on similar compounds, particularly benzyl-containing quaternary ammonium (B1175870) compounds (QACs). Research on the degradation of benzyldimethylalkylammonium chloride (BAC) by the bacterium Aeromonas hydrophila identified a stepwise catabolic pathway. nih.gov This pathway suggests a potential route for dibenzylamine degradation:
Initial Cleavage : The process likely begins with the cleavage of one of the carbon-nitrogen bonds connecting a benzyl (B1604629) group to the nitrogen atom (debenzylation).
Intermediate Formation : This initial step would yield benzylamine and benzaldehyde (B42025).
Further Oxidation : The resulting benzylamine can be further deaminated to form benzaldehyde. Benzaldehyde is then rapidly oxidized to benzoic acid. nih.govwikipedia.org
Ring Cleavage : Benzoic acid can be further degraded by microorganisms through the cleavage of the aromatic ring. nih.gov
Another study on the biotransformation of a different QAC also showed degradation via debenzylation to form benzoic acid, although in that case, benzylamine was not detected as an intermediate, suggesting that different microbial communities or conditions can favor different pathways. acs.org
| Process/Compound | Organism/System | Finding/Proposed Pathway | Reference |
|---|---|---|---|
| Dibenzylamine Biodegradability | Activated Sludge (aerobic) | Not readily biodegradable (3% degradation in 28 days). | sigmaaldrich.com |
| Benzyldimethylalkylammonium chloride (BAC) Biodegradation | Aeromonas hydrophila | Cleavage of Calkyl-N bond → Benzyldimethylamine → Benzylmethylamine → Benzylamine → Benzaldehyde → Benzoic Acid. | nih.gov |
| C14BDMA-Cl Biotransformation | Enriched Microbial Community | Transformation to benzyldimethylamine (BDMA), followed by debenzylation to dimethylamine (B145610) and benzoic acid. | acs.org |
| Benzylamine Biodegradation | Monoamine oxidase B | Degraded to benzaldehyde. | wikipedia.org |
Transformation Products and Environmental Metabolites of this compound
The degradation of this compound, whether through biological, photochemical, or chemical processes, leads to the formation of various transformation products and environmental metabolites. Identifying these products is crucial for a complete environmental risk assessment, as they may have their own toxicological properties.
Based on studies of dibenzylamine and related compounds, the following transformation products can be anticipated:
Biodegradation Metabolites : As outlined in the biodegradation of related benzyl-containing compounds, key metabolites include benzylamine, benzaldehyde, and benzoic acid. nih.gov In some pathways, subsequent demethylation reactions can also produce benzylmethylamine. nih.gov Another potential pathway involves debenzylation leading to dimethylamine and benzoic acid. acs.org
Chemical Oxidation Products : During water treatment processes like chlorination, benzylamines undergo transformation. The primary reaction involves the formation of an imine intermediate, which then hydrolyzes. For a secondary amine like dibenzylamine, this would likely lead to the formation of benzylamine and benzaldehyde. rsc.org Halogenation of the aromatic ring was not observed as a major pathway for similar compounds during chlorination. rsc.org
Photodegradation Products : Photochemical reactions can introduce hydroxyl groups onto the aromatic ring, as seen in the formation of 5-hydroxybenzydamine from the related compound benzydamine. nih.gov
| Degradation Process | Parent Compound Studied | Identified Transformation Products/Metabolites | Reference |
|---|---|---|---|
| Biodegradation | Benzyldimethylalkylammonium chloride (BAC) | Benzylmethylamine, Benzylamine, Benzaldehyde, Benzoic Acid | nih.gov |
| Biotransformation | C14BDMA-Cl (a QAC) | Benzyldimethylamine, Dimethylamine, Benzoic Acid | acs.org |
| Chlorination | Benzylamine, N-methylbenzylamine, N,N-dimethylbenzylamine | Benzaldehyde, Formaldehyde, Benzylamine, Monomethylamine, Dimethylamine | rsc.org |
| Photodegradation | Benzydamine | 5-hydroxybenzydamine, 2-beta-dimethylaminopropyl-1-benzylindalolin-3-one | nih.gov |
Advanced Oxidation Processes for this compound Remediation
Given that dibenzylamine is not readily biodegradable, more aggressive treatment technologies are required for its effective removal from wastewater. Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and mineralize refractory organic pollutants. taylorfrancis.comresearchgate.net These processes are considered powerful options for treating wastewater containing persistent compounds that are resistant to conventional methods. researchgate.netkirj.ee
Several types of AOPs could be applied for the remediation of this compound:
Fenton and Photo-Fenton Processes : These use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). taylorfrancis.comroutledge.com
Ozonation : Ozone (O₃) is a strong oxidant on its own but can be combined with H₂O₂ or UV light to produce hydroxyl radicals more efficiently. taylorfrancis.comkirj.ee
UV-based AOPs : The combination of UV light with oxidants like H₂O₂ (UV/H₂O₂) or ozone (UV/O₃) is effective for degrading a wide range of organic contaminants. taylorfrancis.comroutledge.com
Heterogeneous Photocatalysis : This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals on the catalyst surface. taylorfrancis.comresearchgate.net
These technologies are well-suited for destroying dissolved aromatic compounds and have been shown to reduce contaminant concentrations from hundreds of parts per million (ppm) to levels below 5 parts per billion (ppb). kirj.ee The application of AOPs could achieve the oxidative destruction of dibenzylamine, ultimately mineralizing it to carbon dioxide, water, and inorganic ions. kirj.ee
| AOP Technique | Principle/Reagents | Primary Oxidant | Applicability | Reference |
|---|---|---|---|---|
| Fenton Process | Fe²⁺ + H₂O₂ | Hydroxyl Radical (•OH) | Effective for a wide range of organic pollutants. | taylorfrancis.comroutledge.com |
| Ozonation | O₃ (often at elevated pH or with H₂O₂) | Ozone (O₃) and Hydroxyl Radical (•OH) | Destroys compounds refractory to conventional oxidation. | taylorfrancis.comkirj.ee |
| UV/H₂O₂ | Ultraviolet Light + Hydrogen Peroxide | Hydroxyl Radical (•OH) | High mineralization efficiency for halogenated hydrocarbons and aromatics. | taylorfrancis.comkirj.ee |
| Heterogeneous Photocatalysis | UV Light + Semiconductor (e.g., TiO₂) | Hydroxyl Radical (•OH) | Mineralizes refractory and toxic organic compounds in wastewater. | researchgate.netkirj.ee |
Future Research Directions and Emerging Applications of Dibenzylamine Hydrochloride
Interdisciplinary Research Opportunities for Dibenzylamine (B1670424) Hydrochloride
The unique properties of dibenzylamine hydrochloride make it a valuable candidate for research that bridges traditional scientific boundaries. Its derivatives are already being explored in medicinal chemistry for their potential therapeutic effects. chemimpex.com For instance, certain dibenzylamine compounds are being investigated for their anticonvulsant and antiproliferative properties. chemicalbook.com The ability of these compounds to interact with biological targets like receptors and enzymes opens avenues for neuropharmacology and oncology research. chemimpex.com
In the realm of materials science, the hydrochloride salt form enhances solubility, a desirable trait for creating advanced materials. ambeed.com The integration of dibenzylamine moieties into polymers and other materials can impart specific functionalities, leading to the development of "smart" materials that respond to external stimuli. pku.edu.cn This intersection of chemistry and materials science could yield novel drug delivery systems, sensors, and functional coatings.
Exploration of Novel Catalytic Systems Utilizing this compound Scaffolds
The dibenzylamine scaffold is a promising platform for the development of new catalysts. In organocatalysis, derivatives of dibenzylamine can be used to create chiral catalysts for asymmetric synthesis, a critical process in the pharmaceutical industry. mdpi.comrsc.org For example, a catalyst featuring a dibenzylamine/ammonium (B1175870) moiety within a macrocyclic structure has shown efficacy in various activation modes for carbonyl compounds. mdpi.com
Furthermore, research into metal-catalyzed reactions continues to find new applications for dibenzylamine and its derivatives. Palladium-catalyzed reactions, for instance, have been developed for the N-debenzylation of benzylamines, a key transformation in organic synthesis. thieme-connect.comorganic-chemistry.org The development of catalytic systems that are both highly efficient and environmentally friendly is a key area of future research. acs.orgnih.gov This includes the use of recyclable catalysts and processes that minimize waste. acs.org
Table 1: Examples of Catalytic Systems and Reactions Involving Dibenzylamine Derivatives
| Catalyst/System | Reaction Type | Application | Reference(s) |
| Salicylic Acid Derivatives | Metal-Free Oxidative Coupling | Synthesis of imines and benzimidazoles | acs.orgnih.gov |
| Palladium on Charcoal (Pd/C) | N-Debenzylation | Synthesis of amine hydrochlorides | thieme-connect.comorganic-chemistry.org |
| Dibenzo-24-crown-8 (B80794) with Dibenzylamine/Ammonium Moiety | Organocatalysis | Activation of carbonyl compounds | mdpi.com |
| Chiral Cyclopentadienyl (Cpx) Complexes | Asymmetric Catalysis | Accessing privileged scaffolds in bioactive compounds | snnu.edu.cn |
Design and Synthesis of Advanced Functional Materials Based on this compound
The incorporation of this compound into materials can lead to the creation of advanced functional materials with tailored properties. In polymer science, dibenzylamine can be used in the synthesis of molecularly imprinted polymers (MIPs), which have selective binding capabilities. mdpi.com These MIPs can be designed to target specific molecules, making them useful for separation processes and as sensors.
The development of organic-inorganic hybrid materials is another promising area. chemscene.comnih.gov For example, post-treatment of perovskite films with benzylamine (B48309) hydrochloride has been shown to improve the performance of flexible solar cells by passivating defects. researchgate.net This highlights the potential of this compound in the field of renewable energy. Future work will likely focus on creating hierarchical and responsive self-assemblies by incorporating dibenzylamine-based molecules into amphiphilic systems. pku.edu.cn
Unexplored Mechanistic Pathways and Synthetic Innovations for this compound
While several methods for the synthesis of dibenzylamine and its hydrochloride salt exist, there is still room for innovation. wikipedia.orggoogle.com Current research is focused on developing greener and more efficient synthetic routes. google.com This includes exploring novel catalytic systems and reaction conditions that reduce byproducts and environmental impact. google.com For example, a synthesis process using benzaldehyde (B42025) and ammonium hydroxide (B78521) under hydrogen pressure offers a cleaner alternative to traditional methods that generate significant waste. google.com
Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing existing processes and discovering new transformations. For instance, the study of carbanion intermediates generated from dibenzylamine derivatives has opened up new possibilities for introducing substituents at the alpha-position to the nitrogen atom. cdnsciencepub.com Further investigation into radical-mediated reactions and charge-transfer complexes could unveil novel synthetic strategies. cam.ac.uk Innovations in synthetic chemistry, such as flow chemistry and photocatalysis, are also being applied to the synthesis of related compounds, which could be adapted for this compound production. beilstein-journals.org
Q & A
Q. What are the common synthetic pathways for dibenzylamine hydrochloride in organic chemistry?
this compound is typically synthesized via reductive amination of benzaldehyde with benzylamine, followed by hydrochloric acid salt formation. For example, in the production of labetalol, dibenzylamine is used in a multi-step synthesis involving O-acetylation, Fries rearrangement, and reductive amination . Methodological optimization includes controlling reaction stoichiometry, temperature (often 50–80°C), and purification via recrystallization from ethanol-water mixtures. Retrosynthetic analysis tools (e.g., AI-driven platforms) can predict feasible routes by leveraging reaction databases .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the benzyl proton environments (δ 3.8–4.2 ppm for CH groups) and aromatic regions .
- Mass Spectrometry (MS) : ESI-MS for molecular ion detection (m/z 233.7 for [M+H]) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>98% by area normalization) .
- Elemental Analysis : Verify Cl content (~15.2% w/w) against theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, away from acids and oxidizers .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How does this compound interact with biological receptors in mechanistic studies?
this compound derivatives, such as N-(2-Chloroethyl)this compound, act as androgen receptor inhibitors by competitively binding to the ligand-binding domain, disrupting downstream signaling pathways. Experimental validation involves radioligand binding assays (e.g., H-testosterone displacement) and cell-based luciferase reporter systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data caused by nomenclature variations?
Discrepancies arise due to inconsistent indexing (e.g., "this compound" vs. "N-(2-chloroethyl)dibenzylamine" in adrenergic studies). To mitigate this:
- Cross-reference CAS numbers (e.g., 55-43-6 for the chloroethyl derivative) and IUPAC names .
- Use standardized databases (PubChem, EPA DSSTox) for structural validation .
- Replicate experiments using verified nomenclature in peer-reviewed protocols .
Q. What strategies optimize the solubility of this compound in aqueous buffers for in vitro assays?
- pH Adjustment : Solubility increases in acidic conditions (pH <4) due to protonation of the amine group. Use 0.1M HCl or citrate buffer .
- Co-Solvents : Add ethanol (≤20% v/v) or DMSO (≤5% v/v) to enhance dissolution without denaturing proteins .
- Surfactants : Polysorbate-80 (0.01% w/v) improves dispersion in cell culture media .
Q. How can researchers assess the purity of this compound in synthetic batches?
- Titrimetry : Non-aqueous titration with perchloric acid to quantify free amine content .
- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., ethanol) by weight loss at 100–150°C .
- ICP-MS : Measure heavy metal impurities (e.g., Pb, <1 ppm) .
Q. What experimental designs address stability challenges of this compound in long-term storage?
Q. How do reaction conditions influence the yield of this compound in reductive amination?
Critical factors include:
Q. What computational tools predict the physicochemical properties of this compound for formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
